- Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcoholsFuel, 2023, 353,,
Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))

917-64-6 structure
Produktname:Methylmagnesium Iodide (3.0 M in Diethyl ether)
Methylmagnesium Iodide (3.0 M in Diethyl ether) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Magnesium, iodomethyl-
- magnesium,carbanide,iodide
- METHYLMAGNESIUM IODIDE
- METHYLMAGNESIUM IODIDE 3M ethyl ether
- METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
- Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
- 3.0 M in diethyl ether, MkSeal
- MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
- methyl magnesium iodide
- methylmagnesiumiodide
- Iodomethylmagnesium
- Methylmagnesium iodide solution, 3.0 M in diethyl ether
- Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
- MeMgI
- CH3MgI
- methyl-magnesium iodide
- (methyl)magnesium iodide
- AUPXBVDHVRZMIB-UHFFFAOYSA-M
- Methylmagnesium iodide 3M solution in DEE
- Iodomethylmagnesium (ACI)
- Methylmagnesium iodide (6CI)
- Methylmagnesium iodine
- EINECS 213-031-1
- IODO(METHYL)MAGNESIUM
- MFCD00001027
- 917-64-6
- (Methyl-d3)magnesium iodide
- DTXSID301015526
- MFCD00001026
- AKOS009159222
- SCHEMBL1072
- magnesium;carbanide;iodide
- SY253787
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
-
- MDL: MFCD00001026
- Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
- InChI-Schlüssel: AUPXBVDHVRZMIB-UHFFFAOYSA-M
- Lächelt: [Mg](C)I
Berechnete Eigenschaften
- Genaue Masse: 165.91300
- Monoisotopenmasse: 165.913
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 3
- Anzahl drehbarer Bindungen: 0
- Komplexität: 4.8
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
- Oberflächenladung: 0
- XLogP3: nichts
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.26 g/mL at 20 °C
- Siedepunkt: °Cat760mmHg
- Flammpunkt: -40 °C
- PSA: 0.00000
- LogP: 1.46950
- Löslichkeit: Löslich in Ether, Tetrahydrofuran usw.
Methylmagnesium Iodide (3.0 M in Diethyl ether) Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H225,H260,H314,H336
- Warnhinweis: P210,P223,P231+P232,P261,P370+P378,P422
- Transportnummer gefährlicher Stoffe:UN 3399 4.3/PG 1
- WGK Deutschland:1
- Code der Gefahrenkategorie: R12;R22;R34;R66;R14/15
- Sicherheitshinweise: S16;S26;S43;S45;S36/37/39
- FLUKA MARKE F CODES:1-3-10
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R12; R14/15; R22; R34; R66; R67
- Lagerzustand:Lagertemperatur 2-8 ℃-argon gefüllte Lagerung
- Verpackungsgruppe:I
- Sicherheitsbegriff:4.2
- Gefahrenklasse:4.2
- PackingGroup:I
Methylmagnesium Iodide (3.0 M in Diethyl ether) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R163555-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 2.0 M in diethyl ether | 100ml |
¥414 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008214-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 100ml |
¥365 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 100ml |
¥303.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-500ml |
Methylmagnesium iodide |
917-64-6 | 500ml |
¥1668.0 | 2022-04-27 | ||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023- 500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1,998.8 | 2021-05-18 | ||
abcr | AB138777-100g |
Methylmagnesium iodide, 33% in Ethyl ether; . |
917-64-6 | 33% | 100g |
€123.60 | 2025-02-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295478-100g |
Methylmagnesium iodide solution, |
917-64-6 | 100g |
¥1790.00 | 2023-09-05 | ||
1PlusChem | 1P003SKT-100g |
Methylmagnesium Iodide |
917-64-6 | 100g |
$56.00 | 2024-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X212157A-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥2186.0 | 2024-07-24 | ||
TRC | M316653-10ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 10ml |
45.00 | 2021-07-29 |
Methylmagnesium Iodide (3.0 M in Diethyl ether) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether ; 2 h, 0 °C; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether , 1,2-Dibromoethane ; rt; 1 h, 40 °C
Referenz
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon NucleophilesAngewandte Chemie, 2023, 62(16),,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
- Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligandsChemical Communications (Cambridge, 2021, 57(13), 1599-1602,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt; 30 min, reflux
Referenz
- Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analoguesTetrahedron, 2020, 76(12),,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
- Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-VBulletin of the Chemical Society of Japan, 2015, 88(7), 966-968,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
- Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolinesChemistrySelect, 2021, 6(41), 11265-11269,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; rt; rt → 0 °C; 30 min, reflux; 2 h, rt
Referenz
- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard ReagentsJournal of Organic Chemistry, 2022, 87(18), 12352-12369,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, rt; 2 h, rt
Referenz
- Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling ReactionOrganic Letters, 2022, 24(32), 6093-6098,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referenz
- Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of EthersChemistry - A European Journal, 2020, 26(14), 3044-3048,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referenz
- Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl ChloridesJournal of Organic Chemistry, 2020, 85(4), 1775-1793,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, 0 °C; 2 h, rt
Referenz
- Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard ReagentsOrganic Process Research & Development, 2015, 19(10), 1356-1359,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, rt → reflux; 2 h, rt
Referenz
- A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental StudyJournal of the American Chemical Society, 2019, 141(14), 5835-5855,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
- Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorborneneJournal of Polymer Science, 2018, 56(12), 1234-1248,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; reflux; 30 min, rt
Referenz
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl HalidesOrganic Letters, 2022, 24(34), 6277-6281,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, 0 °C → reflux; 4 h, rt
Referenz
- Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of AlkylcyclopropanesJournal of the American Chemical Society, 2020, 142(11), 5017-5023,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt; 17 h, reflux
Referenz
- Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-MethyltetrahydrofuranACS Catalysis, 2016, 6(7), 4549-4558,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, rt; 2 h, rt
Referenz
- A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical LifetimesACS Catalysis, 2023, 13(8), 5472-5481,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; rt → 0 °C; 30 min, 0 °C; 4 h, rt
Referenz
- Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-HalotetrahydropyransOrganic Letters, 2022, 24(28), 5003-5008,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referenz
- Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford VinylcyclopropanesACS Catalysis, 2021, 11(23), 14369-14380,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt
Referenz
- Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studiesPolyhedron, 2021, 197,,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Butyl ether
Referenz
- Self-propagating high-temperature synthesis as promising method for the utilization of technical ligninsEkologicheskaya Khimiya, 2016, 25(3), 132-137,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
- Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein RevisitedACS Medicinal Chemistry Letters, 2017, 8(2), 145-150,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
- Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerizationJournal of Organometallic Chemistry, 2015, 797, 159-164,
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 40 °C; 0.5 h, 40 °C; 40 °C → rt
Referenz
- Synthesis of C37-Alkenones for Past Climate ReconstructionsEuropean Journal of Organic Chemistry, 2020, 2020(24), 3542-3551,
Herstellungsverfahren 25
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
Referenz
- Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole DerivativesEuropean Journal of Organic Chemistry, 2021, 2021(46), 6392-6399,
Herstellungsverfahren 26
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
Referenz
- Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-onesJournal of Organic Chemistry, 2023, 88(19), 13404-13417,
Herstellungsverfahren 27
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referenz
- Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane SynthesisSynlett, 2021, 32(15), 1525-1530,
Herstellungsverfahren 28
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; reflux; 4 h, rt
Referenz
- Oxygen-Free Poly(dimethylsilylene)Organometallics, 2020, 39(24), 4651-4656,
Herstellungsverfahren 29
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
- Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediatesOrganic & Biomolecular Chemistry, 2017, 15(6), 1381-1392,
Methylmagnesium Iodide (3.0 M in Diethyl ether) Preparation Products
Methylmagnesium Iodide (3.0 M in Diethyl ether) Verwandte Literatur
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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